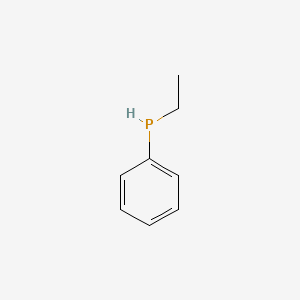

Ethyl(phenyl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

3619-88-3 |

|---|---|

Molecular Formula |

C8H11P |

Molecular Weight |

138.15 g/mol |

IUPAC Name |

ethyl(phenyl)phosphane |

InChI |

InChI=1S/C8H11P/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

ZNOXPPRACNEBIA-UHFFFAOYSA-N |

Canonical SMILES |

CCPC1=CC=CC=C1 |

Origin of Product |

United States |

Coordination Chemistry and Ligand Properties of Ethyl Phenyl Phosphane

Electronic and Steric Properties of Monophosphane Ligands

The behavior of phosphine (B1218219) ligands, such as ethyl(phenyl)phosphane, in coordination chemistry is largely dictated by a combination of their electronic and steric characteristics. These properties are highly tunable by altering the substituents on the phosphorus atom, which allows for the fine-tuning of the reactivity and stability of the resulting metal complexes. libretexts.orgcatalysis.blog

Sigma Donor and Pi Acceptor Characteristics

Phosphines are classified as L-type ligands, meaning they formally donate two electrons to a metal center through the phosphorus atom's lone pair, forming a sigma (σ) bond. libretexts.org This σ-donation is a primary interaction in the metal-phosphine bond. umb.edu The strength of this donation influences the electron density at the metal center. tcichemicals.com

In addition to being σ-donors, phosphines can also act as π-acceptors. libretexts.org This π-acidity arises from the interaction of filled metal d-orbitals with empty σ* orbitals of the phosphorus-substituent bonds. umb.edu This back-donation from the metal to the ligand strengthens the metal-ligand bond. umb.edu The extent of both σ-donation and π-acceptance is heavily influenced by the nature of the substituents on the phosphorus atom. libretexts.orgumb.edu

Influence of Alkyl and Aryl Substituents on Electron Density

The electronic properties of a phosphine ligand are significantly affected by its substituents. Alkyl groups, such as the ethyl group in this compound, are generally considered to be electron-donating. libretexts.org This increases the electron density on the phosphorus atom, making it a stronger σ-donor. libretexts.org In contrast, aryl groups, like the phenyl group, are more electron-withdrawing due to the higher electronegativity of the sp² hybridized carbon atoms compared to the sp³ hybridized carbons in alkyl groups. libretexts.org

Quantifying Steric Bulk: Cone Angle and Related Parameters

The steric hindrance imposed by a phosphine ligand around a metal center is a critical factor in determining the stability and reactivity of the resulting complex. libretexts.org A widely used parameter to quantify this steric bulk is the Tolman cone angle (θ). wikipedia.org This angle is defined by a cone centered on the metal atom, which encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.orgwikipedia.org A larger cone angle indicates greater steric congestion around the phosphorus atom. libretexts.org

| Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| PMe₃ | 118 |

| PEt₃ | 132 |

| PPh₃ | 145 |

| P(o-tolyl)₃ | 194 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

Complexation with Transition Metals

This compound, with its distinct electronic and steric profile, forms a variety of complexes with transition metals, influencing their catalytic activity and stability.

Group 9 and 10 Metal Complexes (e.g., Palladium, Rhodium, Nickel)

Phosphine ligands are crucial in the catalysis of cross-coupling reactions involving palladium and nickel. ucla.edu The electronic and steric properties of the phosphine can significantly affect the efficiency of these catalysts. tcichemicals.com For instance, in palladium-catalyzed reactions, phosphine ligands that are not strongly chelating, such as [2-(ethyl)phenyl]-(diphenyl)phosphane, have been shown to lead to higher activities. researchgate.net Palladium(II) chloride complexes with various o-alkyl substituted arylphosphane ligands, including o-ethylphenyldiphenylphosphane, have been synthesized and characterized. researchgate.net

In rhodium-catalyzed reactions, such as hydroformylation, the choice of phosphine ligand is critical. researchgate.net Studies on alkyl-substituted phosphanes, including (o-ethylphenyl)diphenylphosphane, have been conducted to understand their effect on the catalytic process. researchgate.net Furthermore, rhodium complexes with phosphine ligands are also used in methanol (B129727) carbonylation to produce acetic acid, where the ligand can enhance the reaction rate. ijcce.ac.ir Cationic square-planar rhodium(I) complexes containing phosphine ligands with hemilabile character, such as those with OEt functional groups, have been synthesized and shown to be active catalysts. csic.es

Nickel complexes are also of interest. The electronic properties of phosphine ligands are often evaluated by studying their corresponding Ni(CO)₃L complexes. rsc.org The development of new phosphine ligands for nickel-catalyzed cross-coupling has been a focus of research, with studies suggesting that ligands with remote steric hindrance can be particularly effective. ucla.edu

Gold and Zinc Complexes

Gold complexes with phosphine ligands have been investigated for their potential biological applications. nih.govnih.gov The substitution of phenyl groups with ethyl groups in diphosphine gold(I) complexes has been shown to impact their antitumor activity. nih.gov Specifically, replacing phenyl with ethyl groups in bis(diphenylphosphino)ethane resulted in inactivity for both the ligand and its corresponding gold complex. nih.gov The nature of the substituents on the phosphine ligand in gold clusters can also influence their size, charge state, and composition. researchgate.net The interaction between the core and the ligand can change significantly when ethyl groups replace phenyl groups, altering the ligand from a net electron acceptor to a net electron donor. acs.org

Zinc complexes supported by phosphine ligands have been prepared and characterized for their use in catalysis, such as the ring-opening polymerization of lactones. acs.orgrsc.orgnih.gov The reaction of zinc alkyls like ZnEt₂ with phosphine-containing ligands can lead to the formation of well-defined zinc complexes. acs.orgrsc.orgnih.gov For example, the reaction of ZnEt₂ with N-(2-diphenylphosphinophenyl)-2,6-diisopropylaniline generates a monomeric, three-coordinate zinc ethyl complex. acs.org Similarly, phosphine adducts of zinc halides have been shown to be active catalysts for the coupling of CO₂ and ethylene (B1197577) oxide. researchgate.net

Coordination with Other First-Row Transition Metals

The coordination chemistry of this compound and related phosphine ligands extends across the first-row transition metals, with complexes of cobalt, nickel, copper, manganese, and chromium having been synthesized and characterized. The nature of the metal center, its oxidation state, and the steric and electronic properties of the phosphine ligand all play a crucial role in determining the structure, stability, and reactivity of the resulting complexes.

Cobalt: Cobalt(II) chloride reacts with various diphenylphosphine (B32561) ligands, including those with ethyl substituents on a side chain, to form tetrahedral complexes of the type CoCl₂(PRPh₂)₂. mdpi.com In these complexes, the cobalt center is coordinated to two chloride ions and two phosphine ligands. The Co-P bond distances in such complexes are typically in the range of 2.36–2.43 Å. mdpi.comrsc.org The coordination geometry can be influenced by the steric bulk of the phosphine ligand. For instance, catalyst systems combining CoCl₂(PRPh₂)₂ (where R can be an ethyl group) with methylaluminoxane (B55162) (MAO) have been used in the polymerization of 1,3-butadiene. mdpi.com Additionally, cobalt(II) complexes with hemilabile P^N donor ligands, where one of the groups on the phosphine is a nitrogen-containing heterocycle, have been synthesized and show tetrahedral or tetragonally distorted octahedral geometries depending on the specific ligand structure. researchgate.net The reaction of dicobalt octacarbonyl, [Co₂(CO)₈], with diphosphine ligands can lead to the formation of ionic complexes where the phosphine ligands are chelated to the cobalt center. mdpi.com

Nickel: this compound and its derivatives form a variety of complexes with nickel. For example, 10-Ethyl-10-phenoxaphosphine, a related heterocyclic phosphine, forms five-coordinate complexes with Ni(II)Br₂ and Ni(II)I₂, but four-coordinate square-planar complexes with Ni(II)Cl₂. acs.org Cyclopentadienylnickel (B15397028) chelate complexes with pendant phosphane tethers, including those with ethyl groups, have been synthesized. cardiff.ac.ukresearchgate.net These complexes can undergo ligand exchange reactions, for instance, the substitution of a chloro ligand with an azide (B81097) or cyanide. researchgate.net The reactivity of these nickel complexes is influenced by both the phosphine and the other ligands present.

Copper: Copper(I) forms stable complexes with phosphine ligands. In the presence of other ligands, such as phenanthroline derivatives, heteroleptic complexes of the type [Cu(NN)(PP)]⁺ can be formed. nih.govacs.org The stability of these complexes is influenced by the steric and electronic properties of both the phenanthroline and the phosphine ligands. nih.govacs.org For instance, bulky phenyl groups on a phosphine ligand can destabilize the heteroleptic complex, favoring the formation of homoleptic species. acs.org Copper(I) phosphine complexes have been immobilized on supports like titania for applications in sustainable catalysis. rsc.org

Manganese: Manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized. The reaction of potassium salts of a cyclopentadienyl-phosphine ligand with MnX₂ (X = Cl, Br) yields dimeric complexes, [LMn(μ-X)]₂. scispace.com The Mn-P bond distance in these complexes is around 2.6 Å. scispace.com The reactivity of these manganese complexes includes the formation of amido and methyl derivatives. scispace.com Manganese(I) complexes with phosphine ligands have also been explored for their catalytic activity in reactions like hydrophosphination. wvu.edu

Chromium: Chromium(III) complexes bearing phosphine ligands are active catalysts for ethylene oligomerization. researchgate.netacs.orgacs.orgtue.nl The ligand structure, including the substituents on the phosphorus atom, significantly influences the catalytic activity and selectivity. For example, chromium complexes with phospholane-based ligands, where the phospholane (B1222863) ring contains ethyl substituents, have shown high activity for ethylene trimerization and tetramerization. acs.org The coordination geometry around the chromium center in these complexes is typically octahedral. tue.nl

Denticity and Coordination Modes of this compound as a Ligand

This compound, P(Et)(Ph)H, and its derivatives can exhibit various coordination modes, acting as monodentate ligands or participating in the formation of more complex structures like chelate rings and ansa-metallocenes. The specific coordination behavior depends on the structure of the phosphine ligand and the nature of the metal center.

While this compound itself is a monodentate ligand, its derivatives can be designed to act as chelating or bridging ligands, leading to the formation of stable ring structures.

Ansa-Metallocenes: Ansa-metallocenes are organometallic compounds where two cyclopentadienyl (B1206354) (Cp) rings are linked by a bridging group, which restricts the rotation of the Cp rings and influences the reactivity of the metal center. wikipedia.org These bridges can be composed of various atoms, including carbon, silicon, or phosphorus. researchgate.netuni-bayreuth.dedntb.gov.uamdpi.com While there are no specific reports of ansa-metallocenes with a P-ethyl-P-phenyl bridge, the principles of their synthesis suggest that a suitably designed diphosphine ligand derived from this compound could form such a structure. The synthesis of ansa-metallocenes often involves the reaction of a dianionic ligand precursor with a metal halide. uni-bayreuth.de The length and nature of the bridging chain are critical factors that influence the geometry and catalytic properties of the resulting metallocene. uni-bayreuth.de

Chelate Ring Systems: More commonly, derivatives of this compound can be functionalized to act as bidentate or polydentate chelating ligands. For example, a (phosphanylethyl)cyclopentadienyl ligand, where a phosphine group is tethered to a cyclopentadienyl ring via an ethyl linker, can form stable chelate complexes with various transition metals, including cobalt, nickel, and chromium. researchgate.net In these complexes, the phosphine group and the cyclopentadienyl ring coordinate to the same metal center, forming a stable five- or six-membered chelate ring. The formation of such chelate complexes is entropically favored over the coordination of two separate monodentate ligands. The synthesis of these chelating ligands can be achieved through reactions like the nucleophilic ring-opening of spirocyclic compounds with a lithium phosphide (B1233454). researchgate.net The resulting chelate complexes often exhibit interesting reactivity, such as undergoing oxidative addition reactions. researchgate.net

The flexibility of the this compound ligand, arising from rotation around the P-C and C-C bonds, has a significant impact on the coordination geometries and dynamic behavior of its metal complexes. The ethyl and phenyl groups have different steric requirements and rotational freedom, which can lead to the existence of multiple conformers in solution.

The conformation of the ethyl group, in particular, can influence the steric environment around the metal center. researchgate.net Computational studies on triethylphosphine (B1216732) complexes have shown that several low-energy conformations are possible, and the preference for a particular conformer is determined by a balance of intra-ligand and inter-ligand steric repulsions. researchgate.net Similar conformational flexibility would be expected for the ethyl group in this compound complexes.

The rotation around the P-phenyl bond can also be restricted upon coordination, leading to dynamic processes that can be studied by variable-temperature NMR spectroscopy. The barrier to rotation is influenced by the steric bulk of the other ligands on the metal and the nature of the metal itself. For gold(I) carbene complexes with phosphine ligands, the rotational barrier around the Au-C bond has been calculated and found to be in good agreement with experimental values. colab.ws The flexibility of the ligand can also affect the coordination geometry. For instance, diphosphine ligands with flexible backbones can coordinate to a metal center in either a cis or trans fashion, depending on the reaction conditions.

Stability and Reactivity Profiles of this compound Metal Complexes

The stability and reactivity of metal complexes containing this compound are governed by a combination of factors, including the strength of the metal-phosphorus bond, the steric and electronic properties of the ligand, and the nature of the metal and its other ligands.

Stability: The thermal stability of phosphine complexes can vary significantly. For example, in a series of [(Ph₃P)₂Pd(Ph)X] complexes, the stability towards decomposition increases in the order X = I < Br < Cl. researchgate.net The decomposition pathways can involve reductive elimination and phosphine dissociation. researchgate.netharvard.edu Complexes of this compound are expected to be reactive towards oxidizing agents. mdpi.com The stability of metal complexes in biological systems is also a critical factor for their potential application, as they can be deactivated by natural chelators like glutathione. nih.gov

Reactivity: this compound complexes can undergo a variety of reactions, including ligand exchange, oxidative addition, and reductive elimination.

Ligand Exchange: The phosphine ligand itself can be displaced by other ligands, particularly if the incoming ligand is a strong donor or if the reaction is driven by steric factors. For example, in cyclopentadienylnickel chelate complexes with a pendant phosphane tether, the phosphane can be displaced by a nucleophilic carbene. cardiff.ac.uk

Oxidative Addition: The metal center in a low-valent this compound complex can undergo oxidative addition with various substrates, such as organic halides. acs.orguni-muenster.denih.gov The propensity of a palladium(0) complex to undergo oxidative addition is proportional to the electron richness of the metal center, which is influenced by the donor properties of the phosphine ligand. acs.org The oxidative addition of a C-S bond to a nickel(0) center has also been reported, generating a Ni(II) complex. uni-muenster.de

Catalytic Activity: Metal complexes of this compound and related phosphines are used as catalysts in a range of organic transformations. For instance, cobalt-phosphine complexes are used in the polymerization of butadiene mdpi.com, while nickel-phosphine complexes are active in the oligomerization of ethylene. acs.orgsoton.ac.ukdigitellinc.com Rhodium-phosphine complexes are employed in the carbonylation of methanol to acetic acid. tuwien.at The catalytic activity and selectivity are highly dependent on the ligand structure.

Below is a table summarizing some of the reported reactivity data for related phosphine complexes:

| Metal | Reactant | Product(s) | Reaction Type | Reference |

| Pd(0) | Aryl Halides | Aryl-Pd(II)-Halide | Oxidative Addition | acs.org |

| Ni(0) | Aryl Sulfides | Aryl-Ni(II)-Thiolate | Oxidative Addition | uni-muenster.de |

| Rh(I) | Methanol, CO | Acetic Acid | Catalytic Carbonylation | tuwien.at |

| Co(II) | Butadiene | Polybutadiene | Catalytic Polymerization | mdpi.com |

| Cr(III) | Ethylene | 1-Hexene (B165129), 1-Octene (B94956) | Catalytic Oligomerization | researchgate.netacs.orgtue.nl |

| Ni(II) | Ethylene | α-Olefins | Catalytic Oligomerization | acs.orgsoton.ac.ukdigitellinc.com |

Catalytic Applications of Ethyl Phenyl Phosphane and Its Derivatives

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine (B1218219) ligands play a crucial role in stabilizing the metal catalyst and modulating its reactivity. Ethyl(phenyl)phosphane and its derivatives serve as effective ligands in several such reactions.

The Heck reaction, a palladium-catalyzed arylation or vinylation of alkenes, is a powerful tool for C-C bond formation. acs.orgorganic-chemistry.orglibretexts.org The nature of the phosphine ligand is critical in determining the catalyst's activity and stability. While direct applications of this compound are not extensively documented in widely available literature, the performance of structurally related ligands provides valuable insights. For instance, palladium complexes bearing monodentate phosphine ligands are commonly used. libretexts.org The efficiency of the Heck reaction is influenced by factors such as the catalyst precursor, base, and solvent. organic-chemistry.org

Research on related phosphine ligands, such as (o-ethylphenyl)diphenylphosphane, has shown that ortho-alkyl substitution on the phenyl ring can influence the selectivity of catalytic processes, although this has been more extensively studied in reactions like hydroformylation. oulu.fi In the context of Heck reactions, the steric bulk and electron-donating properties of the phosphine ligand are known to affect the rate-limiting step, which can be either the oxidative addition or the migratory insertion, depending on the specific substrates and conditions. wits.ac.za The use of N-heterocyclic carbene (NHC) ligands has also been explored as an alternative to phosphines in some Heck reactions, offering high yields under certain conditions. mdpi.com

Table 1: Representative Heck Reaction Conditions (Note: This table presents generalized conditions for Heck reactions, as specific examples with this compound are not readily available in the cited literature. The conditions are representative of those used with monodentate phosphine ligands.)

| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | >90 |

| Bromobenzene | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | ~85 |

| Aryl bromide | n-Butyl acrylate | Palladium/Phosphine-Imidazolium Salt | Base | Solvent | High |

Data compiled from general knowledge of Heck reactions. acs.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds from the reaction of aryl halides with arylboronic acids. libretexts.orgorganic-chemistry.org The choice of phosphine ligand is paramount for the success of this reaction, especially when using less reactive aryl chlorides. rsc.org Electron-rich and sterically hindered phosphine ligands have been shown to be highly effective. rsc.org

While specific studies focusing solely on this compound in Suzuki reactions are not prevalent in the searched literature, the principles of ligand design are well-established. For instance, the synthesis of ethyl (4-phenylphenyl)acetate, a biaryl with anti-arthritic potential, has been achieved via Suzuki coupling, highlighting the importance of this reaction in medicinal chemistry. cyclohexylamine.netacs.org In some cases, high yields have been reported using palladium acetate (B1210297) without an additional phosphine ligand, particularly in aqueous solvent systems. cyclohexylamine.net However, for more challenging substrates, a phosphine ligand is generally required to achieve high efficiency. rsc.org The use of sterically demanding, water-soluble alkylphosphines has been shown to lead to high activity in the Suzuki coupling of aryl bromides in aqueous solvents.

Table 2: Examples of Suzuki-Miyaura Coupling Conditions (Note: This table illustrates typical conditions for Suzuki reactions. Specific data for this compound is not provided in the cited sources; therefore, examples with related phosphine systems are included.)

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 98 |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 95 |

| p-Bromotoluene | Phenylboronic acid | PdCl₂(Ln@β-CD) | K₃PO₄·7H₂O | H₂O | 98 |

Data adapted from studies on related phosphine ligands. acs.orgrsc.orgacs.org

The Stille reaction couples organotin compounds with sp²-hybridized organic halides, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgwikipedia.org Both reactions are powerfully catalyzed by palladium complexes, and phosphine ligands are crucial for their success. wikipedia.orguwindsor.ca

For the Stille reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of ligand can influence the rate of each step. While specific data for this compound is scarce, studies on other phosphine ligands like triphenylphosphine (B44618) (PPh₃) are abundant. libretexts.org In some instances, the addition of excess phosphine ligand can inhibit the reaction. acs.org

The Sonogashira reaction typically employs a palladium-phosphine catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org However, copper-free conditions have been developed, often relying on highly efficient palladium-phosphine systems. organic-chemistry.org Palladium(II) β-oxoiminatophosphane complexes have been shown to be highly active catalysts for the Sonogashira coupling of various aryl halides with terminal alkynes under mild, copper-free conditions. organic-chemistry.org

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Base/Additive | Solvent | Yield (%) |

| Stille | Aryl bromide | Organostannane | Pd(PPh₃)₂Cl₂ | LiCl | DMF/THF | ~90 libretexts.org |

| Sonogashira | Aryl iodide | Phenylacetylene (B144264) | Pd(II) β-oxoiminatophosphane | Piperidine | Solvent-free | High organic-chemistry.org |

| Sonogashira | Aryl chloride | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | THF | Good |

Data compiled from studies on related catalytic systems. libretexts.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a vital tool in medicinal and materials chemistry. The development of this reaction has seen several generations of catalyst systems, with the evolution of phosphine ligands being a key factor. wikipedia.orgnih.gov

Table 4: Buchwald-Hartwig Amination Conditions (Note: This table presents typical conditions for the Buchwald-Hartwig amination. Specific data for this compound is not provided in the cited sources; therefore, examples with related phosphine systems are included.)

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| Aryl bromide | Secondary amine | Pd[P(o-tolyl)₃]₂ | NaOtBu | Toluene | Good wikipedia.org |

| Aryl chloride | Primary amine | Pd₂(dba)₃ / Hindered phosphine | NaOtBu | Dioxane | High researchgate.net |

| Aryl fluorosulfate | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Moderate to good researchgate.net |

Data adapted from studies on various phosphine ligands. wikipedia.orgresearchgate.net

The Hirao reaction is a palladium-catalyzed cross-coupling of P(O)-H compounds, such as H-phosphonates and H-phosphinates, with aryl or vinyl halides to form phosphonates and phosphinates, respectively. nih.govrsc.org This reaction is a direct method for the formation of a phosphorus-carbon bond.

A derivative of this compound, ethyl phenyl-H-phosphinate, is a key reagent in this transformation for the synthesis of aryl- and vinylphosphinates. nih.govacs.org Studies have shown that the coupling of ethyl phenyl-H-phosphinate with aryl iodides can be catalyzed by nickel complexes, affording ethyl diphenylphosphinate (B8688654) in good yields. acs.org Palladium-catalyzed versions of this reaction are also well-established. rsc.org For instance, the P-C coupling of ethyl phenyl-H-phosphinate with bromoarenes can be achieved using a palladium acetate catalyst under microwave-assisted and solvent-free conditions. libretexts.orgrsc.org This "green" approach avoids the need for traditional phosphine ligands by using an excess of the P(O)-H reagent itself, which can exist in a tautomeric form that acts as a ligand. researchgate.net

Table 5: Hirao Reaction for Phosphinate Synthesis

| Aryl Halide | P-Reagent | Catalyst System | Base | Conditions | Product | Yield (%) |

| Iodobenzene | Ethyl phenyl-H-phosphinate | Ni(II) salt / 2,2'-bipyridine (B1663995) / Zn | - | DMF, 50 °C, 24h | Ethyl diphenylphosphinate | 76 acs.org |

| Iodobenzene | Ethyl phenyl-H-phosphinate | Ni(II) salt / 2,2'-bipyridine / Zn | TEA | DMF, 50 °C, 24h | Ethyl diphenylphosphinate | 85 acs.org |

| Bromobenzene | Ethyl phenyl-H-phosphinate | Pd(OAc)₂ | Et₃N | MW, solvent-free | Ethyl phenylphosphinate | Good rsc.org |

| Chlorobenzene | Ethyl phenyl-H-phosphinate | Pd(OAc)₂ | K₂CO₃ | Ethanol (B145695), MW, 150 °C | Ethyl diphenylphosphinate | 55-59 researchgate.netmdpi.com |

Data compiled from research on Hirao reactions involving ethyl phenyl-H-phosphinate. researchgate.netrsc.orgacs.orgmdpi.com

The catalytic efficiency and selectivity of metal-catalyzed reactions are profoundly influenced by the steric and electronic properties of the phosphine ligands. oulu.fiacs.org this compound, with its combination of an ethyl group and a phenyl group attached to the phosphorus atom, possesses a unique set of properties that can be compared to other well-studied phosphines.

Electronic Effects: The electronic nature of a phosphine ligand is often described by its σ-donor and π-acceptor capabilities. The ethyl group is an electron-donating alkyl group, which increases the electron density on the phosphorus atom compared to a phenyl group. This enhanced electron-donating ability can strengthen the metal-phosphorus bond and influence the oxidative addition and reductive elimination steps of a catalytic cycle. Studies have shown that a ferrocenyl group, for example, is a better electron donor than a methyl group but a poorer donor than an ethyl group. nih.govacs.orgnii.ac.jp This places the ethyl group among the stronger electron-donating substituents.

Steric Effects: The steric bulk of a ligand, often quantified by the Tolman cone angle, plays a critical role in determining the coordination number of the metal center and the rate of reductive elimination. libretexts.org The ethyl group is less sterically demanding than a tert-butyl or cyclohexyl group but more so than a methyl group. The presence of both a phenyl and an ethyl group on the phosphorus atom of this compound provides a moderate and asymmetric steric environment around the metal center. This can be advantageous in controlling selectivity in certain reactions. For instance, in rhodium-catalyzed hydroformylation, ortho-alkyl-substituted phenylphosphanes, such as (o-ethylphenyl)diphenylphosphane, have been shown to increase the regioselectivity towards branched aldehydes. organic-chemistry.org

The interplay of these electronic and steric effects allows for the fine-tuning of the catalytic system. A more electron-donating ligand can facilitate oxidative addition, while appropriate steric bulk can promote reductive elimination, both of which can lead to higher catalytic turnover frequencies. wikipedia.org Conversely, excessive steric hindrance can sometimes inhibit substrate coordination and slow down the reaction. Therefore, the "right" balance of steric and electronic properties is often sought for a specific catalytic transformation, and ligands like this compound and its derivatives offer a valuable platform for achieving this balance.

Carbonylation Reactions

Carbonylation reactions represent a powerful class of transformations in organic synthesis, enabling the introduction of a carbonyl group into various organic molecules. These reactions are often catalyzed by transition metal complexes, where phosphine ligands play a crucial role in modulating the catalyst's activity, selectivity, and stability. While a broad range of phosphine ligands have been explored in carbonylation chemistry, the specific applications of this compound are not extensively documented in the reviewed literature. However, the principles of its potential catalytic involvement can be understood from the general mechanisms of related phosphine-catalyzed carbonylation reactions.

Heck Carbonylation

The Heck carbonylation is a palladium-catalyzed process that couples an organic halide or triflate with carbon monoxide and a nucleophile to form a variety of carbonyl compounds, such as esters, amides, and carboxylic acids. The catalytic cycle typically involves the oxidative addition of the organic halide to a low-valent palladium(0) species, followed by CO insertion into the palladium-carbon bond to form a palladium-acyl intermediate. Subsequent nucleophilic attack and reductive elimination regenerate the catalyst and yield the carbonylated product. researchgate.netgoogle.com

Phosphine ligands are essential in this process as they stabilize the palladium catalyst, prevent its decomposition into palladium black, and influence the rate and selectivity of the reaction. nih.govscispace.com The electronic and steric properties of the phosphine ligand are critical. For instance, electron-donating phosphines can facilitate the initial oxidative addition step, which is often rate-limiting, particularly with less reactive aryl chlorides. google.com Bidentate phosphine ligands, such as Xantphos, have demonstrated high activity in the carbonylation of aryl bromides at atmospheric pressure, a feature attributed to their wide bite angle and flexibility. nih.govscispace.com

Although specific research detailing the use of this compound in Heck carbonylation is not prominent in the surveyed literature, its characteristics as a mono-dentate phosphine ligand with both alkyl and aryl substituents suggest it could be a viable ligand in such transformations. The interplay of its electronic and steric profile would be expected to influence the catalytic activity. General examples of palladium-catalyzed carbonylation reactions highlight the importance of the phosphine ligand in achieving high yields and selectivity.

Annulation and Cycloaddition Reactions

Phosphine-catalyzed annulation and cycloaddition reactions are powerful methods for the construction of carbocyclic and heterocyclic frameworks. In these reactions, the phosphine acts as a nucleophilic catalyst, activating a substrate to generate a reactive zwitterionic intermediate that then participates in the ring-forming step. This compound, as a nucleophilic phosphine, has the potential to catalyze such transformations, although specific examples are not as widely reported as those using more common phosphines like tributylphosphine (B147548) or triphenylphosphine.

Phosphine-Catalyzed [4+2] Annulations (e.g., Tetrahydropyridine (B1245486) Synthesis)

The phosphine-catalyzed [4+2] annulation, or cycloaddition, is a well-established method for synthesizing six-membered rings, such as tetrahydropyridines. nih.govresearchgate.netorgsyn.org A common example is the reaction between an allenoate and an imine. The proposed mechanism involves the nucleophilic addition of the phosphine to the allenoate, forming a zwitterionic intermediate. This intermediate then acts as a 1,4-dipole synthon, reacting with the imine (the 2-atom component) in a formal [4+2] manner. Subsequent intramolecular cyclization and elimination of the phosphine catalyst yield the tetrahydropyridine product. nih.govorgsyn.orgorgsyn.org

The choice of phosphine catalyst can influence the reaction's efficiency and selectivity. While tributylphosphine is frequently used for this transformation, the specific use of this compound is not extensively detailed in the literature reviewed. nih.govorgsyn.org However, the general reactivity pattern is expected to be similar. The reaction is highly valued for its ability to construct complex heterocyclic scaffolds from simple starting materials under mild conditions. nih.govresearchgate.net

| Allenoate | Imine | Phosphine Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methyl-2,3-butadienoate | N-Tosylbenzaldimine | Tributylphosphine | Ethyl 4-methyl-2-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine-5-carboxylate | 95 | nih.gov |

| Ethyl 2-methyl-2,3-butadienoate | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | Tributylphosphine | Ethyl 2-(4-chlorophenyl)-4-methyl-1-tosyl-1,2,3,6-tetrahydropyridine-5-carboxylate | 96 | nih.gov |

| Ethyl α-methylallenoate | N-(o-nosyl)imine | Tributylphosphine | Tetrahydropyridine derivative | 73 (over two steps) | orgsyn.orgnih.gov |

[3+2] Cycloadditions

Phosphine-catalyzed [3+2] cycloaddition reactions are a versatile tool for the synthesis of five-membered rings, such as pyrrolines and cyclopentenes. mdpi.comnih.govorgsyn.org Similar to the [4+2] annulation, the reaction is initiated by the nucleophilic attack of a phosphine on an activated substrate, typically an allenoate or an alkyne, to generate a 1,3-dipolar zwitterionic intermediate. This intermediate then reacts with a two-atom reaction partner (a dipolarophile), such as an imine or an activated alkene, to afford the five-membered cycloadduct after elimination of the phosphine catalyst. nih.govorgsyn.org

The scope of this reaction is broad, and various phosphines have been employed as catalysts. Common choices include triphenylphosphine and tributylphosphine. orgsyn.org While the specific use of this compound is not highlighted in the reviewed literature, its nucleophilic character makes it a potential candidate for catalyzing such transformations. The reaction is highly valued for its atom economy and ability to generate stereocenters with high control in some cases. mdpi.com

| 1,3-Dipole Precursor | Dipolarophile | Phosphine Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2,3-butadienoate | N-Tosylbenzaldimine | Triphenylphosphine | 3-Pyrroline derivative | Moderate to high | orgsyn.org |

| γ-Substituted allenoates | N-Sulfonylimines | Tributylphosphine | 3-Carbethoxy-2,5-disubstituted-3-pyrrolines | Excellent | researchgate.net |

| Allenoates | C,N-Cyclic azomethine imines | Tributylphosphine | Tetrahydroisoquinoline derivative | High | nih.govscispace.com |

Asymmetric Catalysis Employing Chiral this compound Derivatives

The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Derivatives of this compound, where chirality is introduced either at the phosphorus atom or on the backbone, have the potential to be effective ligands in a variety of asymmetric transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used and powerful method for the synthesis of chiral compounds. ethz.churv.catdiva-portal.org The success of this reaction heavily relies on the design of the chiral phosphine ligand coordinated to the transition metal, typically rhodium, ruthenium, or iridium. nih.govdicp.ac.cn Chiral bisphosphine ligands have been particularly successful in this regard.

A notable example of a chiral derivative of this compound is (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane. This P-chiral bisphosphine ligand has been synthesized and evaluated in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives. nih.govjst.go.jp In the hydrogenation of methyl (Z)-α-acetamidocinnamate, the rhodium complex of this ligand demonstrated high enantioselectivity, comparable to that of well-established ligands like DIPAMP. nih.govjst.go.jp This highlights the potential of chiral this compound derivatives in creating highly effective catalysts for asymmetric synthesis. The presence of the ethyl group on the ortho-position of the phenyl ring is thought to play a role in creating a rigid and effective chiral environment around the metal center. nih.govjst.go.jp

| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| [Rh((S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | 97 | nih.govjst.go.jp |

Asymmetric Mannich-Type Reactions

The asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are key structural units in many pharmaceuticals and natural products. ru.nl The development of catalysts for this reaction is an active area of research. ru.nl While direct catalysis by this compound is not documented, its derivatives, particularly P-chiral phosphine oxides, are relevant. Secondary phosphine oxides can react with imines or their precursors in what is known as a phospha-Mannich reaction to form (α-aminoalkyl)phosphine oxides. researchgate.nettandfonline.com

Chiral aziridines functionalized with a phosphinoyl group have been successfully employed as organocatalysts in the direct three-component asymmetric Mannich reaction involving an aldehyde, an amine (p-anisidine), and hydroxyacetone. mdpi.com These catalysts, which can be considered complex derivatives, have proven to be effective promoters, leading to the formation of the desired chiral Mannich adducts in moderate to good yields and with high levels of stereoselectivity. mdpi.com The most effective catalysts in this class feature a free NH-aziridine moiety. mdpi.com

For instance, the reaction of various aromatic aldehydes with p-anisidine (B42471) and hydroxyacetone, catalyzed by a chiral phosphinoyl-aziridine, demonstrates the utility of such systems.

Table 1: Asymmetric Mannich Reaction Catalyzed by a Chiral Aziridine Phosphine Oxide Derivative mdpi.com

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 4-Nitrobenzaldehyde | 78 | 15:1 | 90 |

| 2 | 4-Chlorobenzaldehyde | 71 | 12:1 | 85 |

| 3 | 4-Methylbenzaldehyde | 65 | 10:1 | 81 |

| 4 | Benzaldehyde | 69 | 12:1 | 83 |

These results underscore the potential of P-chiral compounds structurally related to the this compound framework in facilitating complex asymmetric transformations.

Asymmetric Strecker and Michael Additions

Asymmetric Strecker Reaction

The Strecker reaction is a classic method for synthesizing α-amino acids from aldehydes or ketones, an amine, and a cyanide source. mdpi.com Its asymmetric variant is of paramount importance for accessing enantiomerically pure amino acids. mdpi.compharm.or.jp P-chiral ligands and their derivatives play a crucial role in this field. Bifunctional catalysts, which possess both a Lewis acidic site and a Lewis basic site, have been shown to be particularly effective.

A notable example is a catalyst featuring an aluminum-based Lewis acid and a phosphine oxide Lewis base. pharm.or.jp This catalyst has been successfully applied to the asymmetric Strecker-type reaction of various imines with trimethylsilyl (B98337) cyanide (TMSCN). The phosphine oxide moiety is believed to activate the TMSCN, facilitating its addition to the imine, which is simultaneously activated by the Lewis acidic aluminum center. pharm.or.jp The reaction demonstrates broad applicability for aromatic, heterocyclic, aliphatic, and α,β-unsaturated aldimines, affording the corresponding α-aminonitrile products in excellent yields and with good to high enantioselectivity. pharm.or.jp

Table 2: Asymmetric Strecker-Type Reaction of N-Fluorenyl Aldimines with TMSCN pharm.or.jp

| Entry | Aldehyde Moiety | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅- | 95 | 92 |

| 2 | 4-CF₃-C₆H₄- | 99 | 91 |

| 3 | 2-Naphthyl- | 99 | 96 |

| 4 | (E)-C₆H₅CH=CH- | 98 | 88 |

| 5 | Cyclohexyl- | 99 | 80 |

Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of enantioselective carbon-carbon bond formation. Chiral phosphines are widely used as nucleophilic organocatalysts in these reactions. beilstein-journals.org While simple this compound is not used directly, the principles of phosphine catalysis are central. Chiral phosphines catalyze Michael-type additions of starting materials like N-arylidene-α-amino acid esters to electrophilic alkenes, paving the way for the synthesis of complex glutamic acid derivatives. mdpi.com

Furthermore, organocatalyzed phospha-Michael additions have been developed for the synthesis of bioactive compounds. For example, the addition of phosphites to iminochromenes, catalyzed by a bifunctional squaramide, yields chromenylphosphonates with high enantiomeric excess. researchgate.net This highlights the broad utility of phosphorus-based nucleophiles in asymmetric Michael reactions.

Enantioselective Processes with P-Chiral Ligands

P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, represent a distinct and powerful class of ligands for asymmetric catalysis. nih.govpageplace.de Their development has been a significant area of research, as they often exhibit high enantioselectivity and catalytic activity due to their conformational rigidity and electronic properties. nih.govresearchgate.net The synthesis of these ligands is challenging but has seen remarkable progress, often utilizing phosphine-boranes or phosphine oxides as stable, manageable intermediates. researchgate.netresearchgate.net

Ligands containing an o-ethylphenyl group, a direct derivative of the this compound structure, have been synthesized and tested. In the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a benchmark reaction for evaluating chiral phosphine ligands, a bisphosphine ligand bearing an o-ethylphenyl group induced a remarkably high enantioselectivity of 97% ee. nih.gov This result was comparable to the performance of well-established ligands like DIPAMP, demonstrating the high potential of P-chiral ligands derived from the ethylphenylphosphine scaffold. nih.gov

The efficacy of P-chiral ligands stems from their ability to create a well-defined and rigid chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. nih.govpageplace.de

Oligomerization and Polymerization Reactions

Ethylene (B1197577) Oligomerization

The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene (B94956) is a process of major industrial significance. mdpi.comajol.info These LAOs are valuable comonomers in the production of polymers such as linear low-density polyethylene (B3416737) (LLDPE). google.com Catalyst systems for this process are predominantly based on chromium, activated by an aluminoxane cocatalyst (e.g., MAO or MMAO), and controlled by a phosphine-containing ligand. mdpi.comajol.info

The structure of the phosphine ligand is critical in directing the selectivity of the reaction towards either trimerization (to 1-hexene) or tetramerization (to 1-octene). mdpi.com Ligands containing both phosphorus and nitrogen donor atoms (PNP-type ligands) are particularly effective. Research has shown that modifying the substituents on the phosphorus atom significantly impacts catalytic performance. mdpi.com Specifically, replacing bulky phenyl groups with smaller alkyl groups, such as ethyl, can lead to an increase in catalytic activity. mdpi.com This suggests that ligands incorporating the this compound moiety could be beneficial components in these catalyst systems.

For example, chromium catalysts supported by PNP ligands where the phosphorus substituents are varied have been studied extensively. It has been observed that catalytic activities are often higher when the phosphorus is substituted with alkyl groups rather than phenyl groups. mdpi.com Patent literature also describes chromium-based catalyst systems with P-C-C-P framework ligands, where the steric arrangement around the phosphorus atoms is key to enhancing the yield of 1-hexene or 1-octene. google.com One patent explicitly mentions tris(2-ethylphenyl)phosphane (B3053083) as a potential ligand component in such systems. google.com

Table 3: Representative Ligand Effects in Cr-based Ethylene Oligomerization mdpi.com

| Ligand Type | Phosphorus Substituent | Typical Selectivity | Activity Trend |

| PNP | Phenyl | High for 1-Hexene/1-Octene | Baseline |

| PNP | Ethyl | High for 1-Hexene/1-Octene | Often Increased vs. Phenyl |

| PNP | Isopropyl | High for 1-Hexene/1-Octene | Often Increased vs. Ethyl |

The data indicates a clear structure-activity relationship where less sterically hindered and more electron-donating alkyl groups like ethyl on the phosphorus atom can enhance the catalytic turnover rate in ethylene oligomerization.

Reaction Mechanisms Involving Ethyl Phenyl Phosphane and Phosphine Catalysis

Nucleophilic Phosphine (B1218219) Catalysis Mechanisms

Nucleophilic phosphine catalysis is characterized by the initial nucleophilic addition of a phosphine to an electrophilic substrate, leading to the formation of a reactive zwitterionic intermediate. This mode of catalysis is effective for a range of transformations, including isomerizations, additions, and annulations.

The cornerstone of nucleophilic phosphine catalysis is the formation of a zwitterionic intermediate, often referred to as a "Horner adduct". This occurs through the conjugate addition of a tertiary phosphine, such as ethyl(phenyl)phosphane, to an activated carbon-carbon multiple bond, typically found in α,β-unsaturated carbonyl compounds. The resulting intermediate possesses a positively charged phosphonium (B103445) center and a negatively charged carbanion.

The reactivity of these zwitterionic intermediates is diverse and depends on the nature of the reactants and the reaction conditions. They can act as nucleophiles, bases, or undergo intramolecular reactions. For instance, in the absence of other reagents, they can facilitate the dimerization of alkenes, as seen in the Rauhut-Currier reaction. The stability and reactivity of the zwitterion are influenced by the substituents on the phosphine. Electron-donating groups on the phosphine, like the ethyl group in this compound, generally increase the nucleophilicity of the phosphine and the reactivity of the resulting zwitterion.

Table 1: Reactivity of Zwitterionic Intermediates in Nucleophilic Phosphine Catalysis

| Reaction Type | Role of Zwitterionic Intermediate | Example Reaction |

|---|---|---|

| Dimerization | Acts as a nucleophile that adds to a second molecule of the starting material. | Rauhut-Currier Reaction |

| Annulation | Participates in cycloaddition reactions with suitable partners. | Lu's [3+2] Cycloaddition |

| Isomerization | Facilitates the isomerization of alkenes. | Phosphine-catalyzed alkene isomerization |

| Michael Addition | Can act as a base to deprotonate a pronucleophile, which then undergoes Michael addition. | Phosphine-catalyzed Michael Addition |

Proton transfer is a crucial step in many phosphine-catalyzed reactions, often determining the reaction pathway and the final product. In reactions like the Morita-Baylis-Hillman (MBH) reaction, a key step involves a proton transfer to an alkoxide intermediate to form a hydroxyl group. The efficiency of this proton transfer can be influenced by the presence of protic additives or co-catalysts.

In some catalytic cycles, the zwitterionic intermediate itself can act as a base, deprotonating a pronucleophile to generate a more reactive nucleophile. The subsequent steps then involve the reaction of this nucleophile and regeneration of the phosphine catalyst. The pathway of proton transfer can be intramolecular or intermolecular, and computational studies have been employed to elucidate these pathways in specific reactions. The nature of the phosphine can influence the basicity of the intermediate and thus the kinetics of the proton transfer step.

Conjugate addition and beta-elimination are fundamental steps in many nucleophilic phosphine-catalyzed reactions. The catalytic cycle is often initiated by the conjugate addition of the phosphine to an activated alkene or alkyne. After a series of transformations involving the resulting zwitterionic intermediate, the final product is formed, and the phosphine catalyst is regenerated via a beta-elimination step.

In the Rauhut-Currier reaction, for example, the catalytic cycle involves the initial conjugate addition of the phosphine to an enone, followed by the conjugate addition of the resulting enolate to a second molecule of the enone. The cycle is completed by a proton transfer and a beta-elimination of the phosphine to yield the dimerized product and the regenerated catalyst. Similarly, in the isomerization of alkenes, the process can be facilitated by a sequence of conjugate addition and β-elimination steps.

Metal-Catalyzed Reaction Mechanisms

In metal-catalyzed reactions, phosphines like this compound serve as crucial ligands that modulate the electronic and steric properties of the metal center. This influences the reactivity and selectivity of the catalyst in processes such as cross-coupling reactions.

Oxidative addition and reductive elimination are two key elementary steps in the catalytic cycles of many cross-coupling reactions, such as those catalyzed by palladium or nickel complexes. Phosphine ligands play a critical role in these steps.

Oxidative Addition: This step involves the addition of a substrate, typically an organic halide, to the metal center, resulting in an increase in the oxidation state of the metal. The nature of the phosphine ligand can influence the rate and mechanism of oxidative addition. Electron-rich phosphines can enhance the rate of oxidative addition by increasing the electron density on the metal center.

Reductive Elimination: This is the product-forming step where two ligands from the metal center are coupled and eliminated, leading to a decrease in the metal's oxidation state. For reductive elimination to occur, the ligands to be coupled must typically be in a cis-position to each other. The steric and electronic properties of the phosphine ligand can affect the rate of reductive elimination.

Table 2: Role of Phosphine Ligands in Cross-Coupling Cycles

| Catalytic Step | Function of Phosphine Ligand | Impact on Reaction |

|---|---|---|

| Oxidative Addition | Modulates the electron density of the metal center. | Influences the rate of activation of the organic halide. |

| Transmetalation | Stabilizes the metal complex and influences ligand exchange. | Affects the transfer of the second organic group to the metal center. |

| Reductive Elimination | Affects the geometry and electronic properties of the metal complex. | Influences the rate of product formation and catalyst turnover. |

The reactivity of the phosphorus center in compounds like this compound is analogous to that observed in phosphoryl transfer reactions, which are fundamental in biochemistry. Mechanistic studies of phosphoryl transfer provide insights into the general reactivity of phosphorus compounds. These reactions can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise.

A concerted mechanism (SN2-type) involves a single transition state where the bond to the incoming nucleophile is formed concurrently with the cleavage of the bond to the leaving group.

A stepwise mechanism can be either associative or dissociative.

An associative (addition-elimination) pathway involves the formation of a pentavalent phosphorane intermediate.

A dissociative (elimination-addition) pathway proceeds through a transient metaphosphate intermediate.

The preferred mechanism depends on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. While these concepts are most frequently discussed in the context of phosphate (B84403) esters, the underlying principles of bond formation and cleavage at a phosphorus center are relevant to understanding the reactivity of P(III) compounds like this compound in various chemical transformations.

Stereochemical Aspects and Stereospecificity in Reaction Mechanisms

This compound is a chiral molecule, with the phosphorus atom serving as a stereocenter. Such P-chiral phosphines are of significant interest in asymmetric catalysis, where they can induce enantioselectivity in the reaction products. tcichemicals.com The high inversion barrier of the phosphorus pyramid ensures that the chirality is maintained under typical reaction conditions.

The stereochemical outcome of a reaction catalyzed by a metal complex bearing an enantiomerically pure this compound ligand is determined in the stereochemistry-determining step of the catalytic cycle. The chiral environment created by the ligand around the metal center differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants.

A reaction is considered stereospecific when a particular stereoisomer of the reactant leads to a specific stereoisomer of the product. researchgate.net In the context of catalysis with P-chiral ligands, this means that if one enantiomer of the this compound ligand produces a product with a certain chirality, the opposite enantiomer of the ligand should produce the product with the opposite chirality.

A key example of the application of ligands containing the ethyl(phenyl)phosphino moiety is in asymmetric hydrogenation. For instance, the P-chiral bisphosphine ligand (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane has been used as an effective ligand in the rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic acids. nih.gov In such reactions, the chiral ligand coordinates to the rhodium center, and the resulting complex directs the addition of hydrogen to one face of the substrate, leading to high enantiomeric excess (ee) of one enantiomer of the product. nih.gov

The degree of stereospecificity and enantioselectivity depends on the precise geometry of the transition state. Factors such as the conformational rigidity of the ligand-metal complex and non-covalent interactions between the ligand and the substrate are critical. Rationally designed P-chiral phosphine ligands that are conformationally rigid and electron-rich have been shown to exhibit excellent enantioselectivity and high catalytic activity. nih.gov

Table 2: Enantioselectivity in Asymmetric Hydrogenation with a Related P-Chiral Ligand

| Substrate | Chiral Ligand | Product Enantiomeric Excess (ee) | Reference |

| Methyl (Z)-α-acetamidocinnamate (MAC) | Rhodium complex of a bisphosphine with an o-ethylphenyl group | 97% | nih.gov |

This table illustrates the high degree of stereochemical control achievable with P-chiral phosphine ligands that are structurally related to this compound.

The synthesis of enantiomerically pure P-chiral phosphines like this compound often involves the use of phosphine-boranes as intermediates, which allows for stereospecific transformations at the phosphorus center. tcichemicals.comnih.gov This synthetic control is crucial for the development of effective asymmetric catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of this compound and its derivatives. By analyzing the spectra of various nuclei, including ¹H, ¹³C, and ³¹P, detailed information about the molecular structure, bonding, and dynamic processes can be obtained.

Proton (¹H) NMR spectroscopy provides valuable information about the hydrogen atoms within this compound and its complexes. The chemical shifts, coupling constants, and multiplicity of the signals reveal the electronic environment and connectivity of the protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group appear as a multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The ethyl group gives rise to two distinct signals: a multiplet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region. The methylene protons are coupled to both the phosphorus atom and the adjacent methyl protons, resulting in a more complex splitting pattern. The methyl protons typically appear as a triplet due to coupling with the methylene protons.

The following table summarizes typical ¹H NMR data for this compound and a related phosphonium salt:

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | Phenyl (C₆H₅) | 7.0 - 8.0 | m | |

| Methylene (CH₂) | Varies | m | ||

| Methyl (CH₃) | Varies | t | ||

| Ethyltriphenylphosphonium bromide | Phenyl (C₆H₅) | 7.5 - 8.0 | m | |

| Methylene (CH₂) | 3.5 - 4.0 | dq | J(H,H) ≈ 7, J(P,H) ≈ 14 | |

| Methyl (CH₃) | 1.4 - 1.6 | dt | J(H,H) ≈ 7, J(P,H) ≈ 20 |

Data is compiled from various sources and represents typical ranges. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound and its complexes. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

In the ¹³C NMR spectrum of this compound, the carbons of the phenyl group typically resonate in the aromatic region, between 125 and 140 ppm. oregonstate.edu The ipso-carbon (the carbon directly attached to the phosphorus atom) often shows a distinct chemical shift and can be identified by its coupling to the phosphorus atom. The ethyl group carbons appear in the aliphatic region, with the methylene carbon appearing further downfield than the methyl carbon.

Coordination to a metal center influences the ¹³C NMR chemical shifts. For example, in a palladium(II) complex, the carbon atoms of the ethyl group in a related ligand were observed at approximately 16.7 ppm (methyl) and 60.9 ppm (methylene), with coupling to the phosphorus atom. academie-sciences.fr The aromatic carbons in such complexes can be found in the range of 118.3–148.9 ppm. academie-sciences.fr The magnitude of the carbon-phosphorus coupling constants (ⁿJ(C,P)) can also provide valuable structural information.

A representative table of ¹³C NMR data is provided below:

| Compound | Functional Group | Chemical Shift (δ, ppm) | Coupling Constant (J(C,P), Hz) |

| This compound | Phenyl (C₆H₅) | 125 - 140 | Varies |

| Methylene (CH₂) | Varies | Varies | |

| Methyl (CH₃) | Varies | Varies | |

| Diethyl Phenylphosphonate (related compound) | Phenyl (C₆H₅) | 128.4 - 132.3 | Varies |

| Methylene (OCH₂) | 62.0 | Varies | |

| Methyl (CH₃) | 16.3 | Varies |

Data is based on related compounds and typical chemical shift ranges. oregonstate.edursc.org

Phosphorus-31 (³¹P) NMR spectroscopy is arguably the most direct and informative technique for studying phosphorus-containing compounds like this compound. wikipedia.org The ³¹P nucleus has a natural abundance of 100% and a spin of ½, leading to sharp signals and relatively simple spectra. wikipedia.org The chemical shift of the ³¹P nucleus is highly sensitive to its coordination environment, oxidation state, and the nature of the substituents.

For this compound, a trivalent phosphine, the ³¹P chemical shift is expected to be in the upfield region of the spectrum. Upon coordination to a metal center, the ³¹P chemical shift typically moves downfield, and the extent of this "coordination shift" (Δδ = δcomplex - δligand) provides insight into the nature of the metal-phosphorus bond. researchgate.net For instance, the ³¹P NMR spectrum of a palladium(II) complex with a related phosphine ligand showed a signal at 25.3 ppm. academie-sciences.fr

Coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H, ¹³C, and other phosphorus nuclei in multi-phosphine complexes, provides crucial structural information. The magnitude of the one-bond phosphorus-hydrogen coupling constant (¹J(P,H)) in protonated phosphines can be substantial. huji.ac.il In metal complexes, phosphorus-phosphorus coupling constants (ⁿJ(P,P)) are particularly useful for determining the relative stereochemistry of phosphine ligands. libretexts.org For example, a large two-bond coupling constant (²J(P,P)) is often indicative of a trans arrangement of the phosphine ligands. researchgate.net

The following table illustrates typical ³¹P NMR chemical shifts:

| Compound/Complex Type | ³¹P Chemical Shift (δ, ppm) | Notes |

| Tertiary Phosphines (e.g., PPh₃) | ~ -6.0 | Upfield shift is characteristic of P(III) compounds. sjtu.edu.cn |

| This compound | Varies | Expected to be in the typical range for tertiary phosphines. |

| Palladium(II)-Phosphine Complexes | 25 - 40 | Coordination to a metal center generally leads to a downfield shift. academie-sciences.fr |

| Phosphonium Salts | ~ 20 - 30 | Oxidation to P(V) results in a downfield shift compared to the parent phosphine. cdnsciencepub.com |

| Phosphine Oxides | ~ 30 | Oxidation to the phosphine oxide results in a significant downfield shift. rsc.org |

Chemical shifts are referenced to 85% H₃PO₄. wikipedia.org Data compiled from various sources. academie-sciences.frsjtu.edu.cncdnsciencepub.comrsc.org

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR signals and for elucidating the detailed structure and connectivity of this compound and its complexes.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled to each other. This is particularly useful for confirming the connectivity within the ethyl group and for assigning the protons in the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule and the stereochemistry of metal complexes.

Variable-temperature (VT) NMR spectroscopy is employed to study dynamic processes such as conformational changes and fluxional behavior in this compound and its metal complexes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of these dynamic processes.

For example, a molecule might exist as a mixture of rapidly interconverting conformers at room temperature, resulting in averaged NMR signals. Upon cooling, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. From the coalescence temperature (the temperature at which the separate signals merge into a single broad peak), the free energy of activation for the conformational change can be calculated.

In the context of metal complexes of this compound, VT-NMR can be used to study processes such as ligand exchange, pyramidal inversion at the phosphorus atom, and rotation around the metal-phosphorus bond. These studies provide crucial insights into the stability and reactivity of the complexes.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The frequencies of the vibrational modes are characteristic of specific bonds and molecular fragments.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the phenyl ring. The P-C stretching vibrations would also be present, although they can sometimes be weak and difficult to assign.

Upon coordination to a metal center, the vibrational frequencies of the this compound ligand can shift. The magnitude and direction of these shifts can provide information about the strength of the metal-phosphorus bond and the electronic effects of coordination. For instance, in a related phosphinate compound, IR bands were observed at 3058, 2980, 2896, 1480, 1439, and 1389 cm⁻¹. rsc.org

The following table presents a general overview of expected IR absorption regions for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl (C₆H₅) | C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 | |

| Ethyl (C₂H₅) | C-H stretch (aliphatic) | 3000 - 2850 |

| C-H bend (aliphatic) | 1470 - 1370 | |

| Phosphorus-Carbon | P-C stretch | Varies |

This table provides general ranges for the expected vibrational frequencies.

Spectroscopic Characterization and Structural Elucidation of Ethyl Phenyl Phosphane and Its Metal Complexes

The comprehensive characterization of ethyl(phenyl)phosphane and its coordination compounds relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into the electronic properties, molecular structure, and bonding characteristics of the phosphine (B1218219) ligand and its behavior upon complexation with various metal centers.

Theoretical and Computational Investigations of Ethyl Phenyl Phosphane

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and energetic properties of molecules. The methods listed are commonly employed for studying phosphine (B1218219) derivatives, but specific applications to ethyl(phenyl)phosphane are not documented in the available literature.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP, PBE, M06-2X)

Density Functional Theory (DFT) is a mainstay of computational chemistry due to its balance of accuracy and computational cost. scirp.org Functionals like B3LYP, PBE, and M06-2X are chosen based on the specific properties of interest. For instance, B3LYP is a popular hybrid functional for general-purpose geometry optimizations, while M06-2X is often preferred for studies involving non-covalent interactions. scirp.org Studies on related, more complex phosphine systems often utilize these methods to understand reaction mechanisms or ligand-metal interactions. acs.orgd-nb.info A theoretical study on the hydrophosphination reaction of arylphosphines used the B3LYP functional to calculate reactivity parameters. scirp.orgresearchgate.net However, no papers presenting results from these DFT methods applied directly to this compound were identified.

Ab Initio Methods (e.g., MP2)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer high accuracy, especially for electron correlation effects. These methods are often used to benchmark results from DFT calculations. osti.gov Computational analyses of various organophosphine oxides have employed MP2-level theory to determine conformational energies and potential energy surfaces. osti.gov Unfortunately, no specific studies applying the MP2 method to this compound could be located.

Selection and Application of Basis Sets (e.g., 6-311++G(d,p), LANL2DZ, SDD)

The choice of basis set is crucial for the accuracy of quantum chemical calculations. Pople-style basis sets like 6-311++G(d,p) are extensive and commonly used for organic molecules to achieve a high level of accuracy. scirp.orgresearchgate.net For molecules containing heavier atoms, effective core potentials (ECPs) like LANL2DZ and SDD are often employed to reduce computational cost while maintaining accuracy. researchgate.net While studies on gold clusters with phosphine ligands have used LANL2DZ and SDD basis sets, and research on arylphosphine reactions has used 6-311+G(d,p), these were not applied to isolated this compound. researchgate.netscirp.orgresearchgate.net

Molecular Structure and Conformational Analysis

The analysis of molecular structure and conformation is fundamental to understanding a compound's physical properties and chemical behavior. While techniques for this analysis are well-established, specific findings for this compound are absent from the searched literature.

Optimization of Molecular Geometries

Geometry optimization is a standard computational procedure to find the lowest-energy arrangement of atoms in a molecule, providing key data on bond lengths, bond angles, and dihedral angles. This is a prerequisite for most other computational analyses. While the molecular structure of related secondary phosphines and phosphine oxides has been investigated computationally, osti.goviucr.org no such data tables or detailed structural parameters for this compound were found.

Analysis of Potential Energy Surfaces

Analysis of the potential energy surface (PES) reveals the relative energies of different molecular conformations and the energy barriers for their interconversion. osti.gov This is particularly important for flexible molecules like this compound, which has rotational freedom around the P-C bonds. Studies on other phosphine chalcogenides and organophosphine oxides have included detailed PES scans to understand conformational preferences. osti.govrsc.org However, a specific conformational analysis or PES scan for this compound is not documented in the available research.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound have been the subject of theoretical studies to understand its reactivity and coordination properties. These investigations often employ computational methods like Density Functional Theory (DFT) to provide insights into the molecule's behavior at an atomic level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the electron-donating and accepting capabilities of a molecule.

In phosphines like this compound, the HOMO is typically localized on the phosphorus atom, corresponding to the lone pair of electrons. This high-energy orbital makes the phosphorus atom the primary site for electrophilic attack, defining the molecule's nucleophilic character. Conversely, the LUMO is generally distributed over the aromatic phenyl ring, which can act as an electron acceptor in certain reactions.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on related phosphine systems have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the reactivity of the phosphine. myu-group.co.jp For instance, the introduction of chemical groups can change the energy level distributions. myu-group.co.jp

Table 1: Illustrative Frontier Orbital Energies for a Generic Phosphine

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -5.8 |

| Energy Gap | 4.3 |

Population Analysis (e.g., Natural Population Analysis (NPA), Mulliken Charges)

Population analysis methods are employed to assign partial atomic charges, providing a quantitative picture of the electron distribution within a molecule. nih.gov Mulliken population analysis and Natural Population Analysis (NPA) are two commonly used techniques. nih.govresearchgate.net While Mulliken charges are computationally straightforward, they are known to be sensitive to the choice of basis set. NPA, on the other hand, is considered to provide a more robust and physically meaningful description of the charge distribution. scirp.org

For phosphines, both methods typically indicate a net negative charge on the phosphorus atom, reflecting its higher electronegativity compared to the adjacent carbon atoms. This negative charge reinforces the understanding of the phosphorus atom as a nucleophilic center. Studies on similar phosphine ligands have used NPA to confirm the electronic effects of different substituents. For example, in a comparison between diphosphine ligands, NPA revealed that the phosphorus atoms in 1,3-bis(diethylphosphino)propane (B1608854) (depp) are less positive than those in 1,3-bis(diphenylphosphino)propane (B126693) (dppp), indicating that depp is a better electron donor. acs.orgacs.org This highlights how substituting ethyl for phenyl groups can alter the electronic properties. acs.orgacs.org

Table 2: Conceptual Atomic Charges in this compound

This table presents a hypothetical charge distribution for this compound based on general principles of population analysis, as specific calculated values were not found in the provided search results.

| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |

| P | -0.35 | -0.45 |

| C (ethyl, alpha) | -0.15 | -0.20 |

| C (phenyl, ipso) | +0.10 | +0.05 |

Theoretical Assessment of Electron Donor/Acceptor Properties

The ability of a phosphine to act as an electron donor or acceptor is crucial to its role in catalysis and coordination chemistry. researchgate.netillinois.edu Theoretical methods provide quantitative measures of these properties. The electron-donating ability of a phosphine is primarily attributed to the lone pair on the phosphorus atom. researchgate.netrsc.org

The Tolman Electronic Parameter (TEP) is an experimentally derived measure of a phosphine's electron-donating strength, but computational methods can provide a theoretical counterpart. researchgate.net The molecular electrostatic potential (Vmin) at the phosphorus lone pair region has been proposed as a reliable computational descriptor of the ligand's electronic effect. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including those involving this compound. By mapping the potential energy surface, researchers can identify key structures and energetics that govern the reaction's progress.

Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products through one or more high-energy structures known as transition states. libretexts.org Any stable species formed along the reaction pathway are termed intermediates. libretexts.org Computational chemistry allows for the precise geometric characterization of these transient species, which are often difficult or impossible to observe experimentally. rsc.org

For reactions involving phosphines, such as nucleophilic additions or substitutions, the transition state typically features a partially formed bond between the phosphorus atom and the electrophilic center, and a partially broken bond in the substrate. acs.org Computational studies on the phosphonation of pyridines, for example, have successfully located and characterized the transition states for the addition of a phosphine oxide anion to the pyridine (B92270) ring. acs.org These calculations revealed very early transition states with long C-P bond distances. acs.org